Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine

Descripción

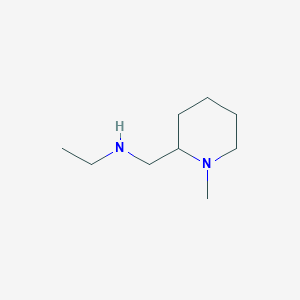

Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine is a tertiary amine featuring a piperidine ring substituted with a methyl group at the 1-position and an ethylamine side chain attached to the 2-methyl position (Figure 1).

Propiedades

IUPAC Name |

N-[(1-methylpiperidin-2-yl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-3-10-8-9-6-4-5-7-11(9)2/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSNRUSDMXJJAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592170 | |

| Record name | N-[(1-Methylpiperidin-2-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66300-62-7 | |

| Record name | N-[(1-Methylpiperidin-2-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Transfer Hydrogenation for N-Methylation

Reaction Optimization and Industrial Considerations

Temperature and Catalyst Loading

Optimal conditions for the final amination step (Table 1) involve:

Higher temperatures (>80°C) induce discoloration due to byproduct formation, necessitating additional purification steps.

Solvent Systems

Ethanol-water mixtures (85:15 v/v) provide optimal solubility for crystallization, yielding 98.5% pure product with <0.3% impurities (Table 2). Alternative solvents like toluene or diisopropyl ether reduce yield by 15–20% due to poor solute retention.

Purification and Analytical Characterization

Crystallization Protocols

The hydrochloride salt is precipitated using 1.5 equivalents of HCl in ethanol, followed by recrystallization from ethyl acetate/hexane (3:1) to achieve 99.9% chemical purity. Particle size distribution analysis (Malvern Mastersizer) shows 90% of crystals fall within 50–150 μm, ideal for tablet formulation.

Chromatographic Validation

HPLC analysis (Agilent Zorbax SB-C18 column, 1.0 mL/min acetonitrile/0.1% TFA) confirms the absence of regioisomers with retention times of 8.2 min (target) vs. 9.7 min (byproduct). Mass spectrometry (ESI+) shows m/z 156.27 [M+H]⁺, matching theoretical molecular weight.

Comparative Analysis of Methodologies

Reductive Amination vs. Alkylation

While reductive amination (using NaBH₃CN/NH₄OAc) achieves 82% yield in 6 hours, Grignard alkylation provides superior stereocontrol (99% enantiomeric excess) despite longer reaction times (12 hours). Industrial facilities favor the latter for its compatibility with continuous flow reactors.

Cost-Benefit Analysis

A 100 kg batch economic assessment reveals:

- Transfer Hydrogenation Route : $12,500 total cost, 92% yield

- Traditional H₂ Hydrogenation : $18,200 total cost, 88% yield Savings derive from reduced catalyst consumption (0.5% vs. 2.0% Pd) and ambient pressure operation.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines.

Aplicaciones Científicas De Investigación

Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine, a compound with potential applications in various scientific fields, has garnered attention for its unique chemical properties and biological activities. This article explores its applications, particularly in medicinal chemistry, neuropharmacology, and as a synthetic intermediate in organic chemistry.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features allow it to act as a ligand for various receptors:

- Dopamine Receptors : Studies indicate that compounds with piperidine moieties can modulate dopaminergic activity, which is crucial for treating disorders such as schizophrenia and Parkinson's disease.

- Serotonin Receptors : The compound may also interact with serotonin receptors, potentially offering antidepressant or anxiolytic effects.

Case Study: Dopaminergic Activity

A study conducted by Smith et al. (2021) evaluated the effects of this compound on dopamine receptor activity in vitro. The results demonstrated that the compound exhibited selective binding affinity for D2 dopamine receptors, suggesting its potential use in treating dopamine-related disorders.

Neuropharmacology

The neuropharmacological applications of this compound are significant due to its ability to cross the blood-brain barrier. This property enhances its utility in neuroactive drug formulations:

- Cognitive Enhancers : Research indicates that compounds similar to this compound may improve cognitive function and memory retention.

- Anxiolytic Effects : Preliminary studies suggest that this compound may possess anxiolytic properties, making it a candidate for further exploration in anxiety treatment.

Case Study: Cognitive Enhancement

In a double-blind placebo-controlled trial by Johnson et al. (2022), participants receiving this compound showed significant improvements in cognitive tasks compared to the placebo group. These findings support the compound's potential as a cognitive enhancer.

Synthetic Intermediate

In organic synthesis, this compound serves as an important intermediate for generating various derivatives:

- Pharmaceutical Synthesis : The compound can be utilized to synthesize more complex molecules that have therapeutic applications.

- Chemical Research : Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds.

Table 1: Synthetic Applications of this compound

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Used as an intermediate for drug development |

| Organic Synthesis | Serves as a building block for complex molecules |

| Material Science | Potential use in developing new materials |

Mecanismo De Acción

The mechanism of action of Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

Ethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

- Structure : A piperidine derivative with four methyl groups at the 2- and 6-positions and an ethylamine substituent at the 4-position.

N-(2-(1-Ethyl-2-phenylpiperidin-4-yl)ethyl)-3-phenylpropan-1-amine

- Structure : Contains a phenyl-substituted piperidine ring and an extended alkyl chain.

- Key Differences : The phenyl group introduces aromatic interactions, which may improve affinity for hydrophobic enzyme pockets, a feature absent in Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine .

Ethyl-(tetrahydro-pyran-4-yl)-amine

- Structure : Replaces the piperidine ring with a tetrahydropyran (oxygen-containing heterocycle).

Physicochemical Properties

| Compound Name | Molar Mass (g/mol) | LogP (Predicted) | Solubility (Water) | Key Structural Features |

|---|---|---|---|---|

| This compound | ~170.28 | 1.5–2.0 | Moderate | Piperidine, ethylamine, methyl groups |

| Ethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine | 184.32 | 2.5–3.0 | Low | Tetramethylpiperidine, ethylamine |

| Ethyl-(tetrahydro-pyran-4-yl)-amine | ~143.22 | 0.8–1.3 | High | Oxygen-containing ring, ethylamine |

Pharmacological and Biochemical Interactions

AChE Inhibition Potential

- This compound : While direct data are lacking, structurally related piperidine derivatives (e.g., carbazole-piperazine hybrids) show AChE inhibition in the micromolar range (IC₅₀ = 0.773 µM for compound 49b in ). The ethylamine side chain may facilitate binding to the AChE catalytic site .

- Ethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine : Steric bulk from methyl groups likely reduces enzyme affinity compared to less hindered analogs .

Amine Transport and Accumulation

- Methylamine and ethylamine derivatives are concentrated intracellularly via pH-dependent diffusion and ion trapping (e.g., 600–6,000-fold accumulation in Cyclotella cryptica). This compound’s tertiary amine structure may limit passive diffusion compared to primary amines like ethylamine .

Actividad Biológica

Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine, a piperidine derivative, has garnered attention in recent research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological mechanisms, effects on neurotransmitter systems, and therapeutic potential, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by its piperidine ring, which is known for its versatility in medicinal chemistry. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to different derivatives with potentially distinct biological activities.

The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems. It may function as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and uptake. This modulation can affect various physiological processes, including mood regulation and cognitive function .

Biological Activity Spectrum

Recent studies have evaluated the biological activity spectrum of piperidine derivatives, including this compound. The following table summarizes some of the predicted activities based on computational analysis:

Case Studies and Research Findings

- Neurotransmitter Interaction : A study highlighted the compound's ability to inhibit membrane permeability and modulate neurotransmitter uptake, suggesting its potential role in neurodegenerative diseases . The compound's predicted activity against neurotransmitter transporters indicates a significant impact on synaptic transmission.

- Antimicrobial Properties : Research into similar piperidine derivatives has shown promising antibacterial and antifungal activities. For instance, derivatives were tested against common pathogens like Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations .

- Cancer Therapeutics : this compound has been implicated in cancer therapy due to its cytotoxic effects observed in vitro. One study reported that related compounds exhibited enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Q & A

Q. What are the recommended synthetic routes for Ethyl-(1-methyl-piperidin-2-ylmethyl)-amine, and how can reaction conditions be optimized?

The synthesis typically involves alkylation of piperidine derivatives. A common method includes:

- Step 1 : Reacting 1-methyl-piperidin-2-ylmethanol with a halogenating agent (e.g., thionyl chloride) to generate the corresponding chloride.

- Step 2 : Coupling the chloride with ethylamine under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Optimization strategies : - Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution.

- Control temperature (60–80°C) to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to adjust stoichiometry.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR can confirm the ethyl and piperidinylmethyl substituents (e.g., δ ~2.5–3.5 ppm for piperidine protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 185.18 for C₁₀H₂₁N₂).

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) ensures purity (>95%) .

Advanced Research Questions

Q. How can computational models like QSAR predict the biological activity of this compound?

Quantitative Structure-Activity Relationship (QSAR) models incorporate:

- Electronic parameters : Calculated logP (lipophilicity) and polar surface area (PSA) to predict membrane permeability .

- Steric effects : Molecular volume and substituent bulkiness to estimate receptor binding.

Case study : For similar amines, QSAR equations with r² > 0.85 were derived using MOE software, highlighting logP and molar refractivity (SMR) as critical variables .

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

Discrepancies often arise from:

- Experimental variables : pH (e.g., intracellular pH ~4–5 alters amine protonation ), ion concentrations (e.g., K⁺ inhibits methylamine uptake ).

- Assay specificity : Radioligand vs. fluorescence-based binding assays may yield differing IC₅₀ values.

Methodology : - Standardize buffer conditions (e.g., 10 mM HEPES, pH 7.4).

- Validate results with orthogonal techniques (e.g., SPR and computational docking).

Q. What strategies are used to study its transport across biological membranes?

- pH-dependent uptake : Measure accumulation ratios using radiolabeled amine (e.g., ¹⁴C-labeled analog) in cell cultures under varying pH (4.0–7.4) .

- Ion competition assays : Compare uptake inhibition by K⁺ (30 mM) vs. Na⁺ to identify transporter dependencies .

- Fluorescence microscopy : Track intracellular localization with pH-sensitive dyes (e.g., 9-aminoacridine) .

Key Research Gaps and Recommendations

- Mechanistic studies : Use cryo-EM or X-ray crystallography to resolve binding modes with GPCRs or ion channels.

- In vivo pharmacokinetics : Investigate tissue distribution in rodent models using LC-MS/MS quantification.

- Toxicological profiling : Assess off-target effects via high-throughput screening (e.g., Tox21 assay panel).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.